2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone. The bromination of the pyrazole ring is achieved using bromine or a brominating agent under controlled conditions. The final step involves the coupling of the brominated pyrazole with an isoindole dione derivative under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the isoindole dione moiety.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring, along with the isoindole dione structure, allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzonitrile
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
Uniqueness
What sets 2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of the pyrazole ring and the isoindole dione structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-8-13(17)9(2)20(18-8)14(21)10(3)19-15(22)11-6-4-5-7-12(11)16(19)23/h4-7,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBAFZZJJOWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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